Fmoc-3-aminobenzene-1,2-dicarboxylic acid
Overview
Description
Fmoc-3-aminobenzene-1,2-dicarboxylic acid is a chemical compound with the molecular formula C23H17NO6 and a molecular weight of 403.4 g/mol . It is primarily used in proteomics research and is known for its role in the synthesis of peptides and other biochemical applications . The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an aminobenzene dicarboxylic acid moiety, which makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-aminobenzene-1,2-dicarboxylic acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of carboxylic acid functionalities. One common method involves the reaction of 3-aminobenzene-1,2-dicarboxylic acid with Fmoc chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: The amino group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the carboxylic acid groups.
Coupling Reactions: It is commonly used in peptide coupling reactions, where the Fmoc group is removed to allow the amino group to react with carboxylic acids or esters.
Common Reagents and Conditions:
Fmoc Chloride: Used for the protection of the amino group.
Triethylamine: Acts as a base in the protection reaction.
Dichloromethane: Common solvent for the reactions.
Piperidine: Used for the deprotection of the Fmoc group.
Major Products:
Scientific Research Applications
Fmoc-3-aminobenzene-1,2-dicarboxylic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is a key intermediate in the synthesis of peptides, which are used in various biochemical and pharmaceutical research.
Proteomics Research: The compound is used in the study of proteins and their functions, aiding in the identification and quantification of proteins in complex biological samples.
Drug Development: It plays a role in the development of new drugs by facilitating the synthesis of peptide-based therapeutics.
Bioconjugation: The compound is used in the conjugation of biomolecules, enhancing their stability and functionality.
Mechanism of Action
The mechanism of action of Fmoc-3-aminobenzene-1,2-dicarboxylic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed using piperidine, allowing the amino group to participate in further reactions . The compound’s ability to protect and deprotect amino groups makes it a valuable tool in organic synthesis.
Comparison with Similar Compounds
- Fmoc-4-aminobenzene-1,2-dicarboxylic acid
- Fmoc-3-aminobenzene-1,4-dicarboxylic acid
- Fmoc-3,4-diaminobenzoic acid
Comparison: Fmoc-3-aminobenzene-1,2-dicarboxylic acid is unique due to the specific positioning of the amino and carboxylic acid groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and efficiency in peptide synthesis .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)phthalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(26)17-10-5-11-19(20(17)22(27)28)24-23(29)30-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,29)(H,25,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDPRGMRALLFSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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